Aurora Kinase Inhibitor II
Overview
Description
Aurora Kinase Inhibitor II, also referenced under CAS 331770-21-9, is a small molecule that controls the biological activity of Aurora Kinase . It is primarily used for Phosphorylation & Dephosphorylation applications . The Aurora kinase family comprises cell cycle-regulated serine/threonine kinases important for mitosis . Their activity and protein expression peak during mitosis to orchestrate important mitotic processes including centrosome maturation, chromosome alignment, chromosome segregation, and cytokinesis .
Synthesis Analysis
Pyrimidine-based scaffolds have been used in the synthesis of Aurora Kinase inhibitors . This review focuses on the pyrimidine fused heterocyclic compounds modulating the AURK proteins in different phases of clinical trials as anticancer agents .
Molecular Structure Analysis
The structure and active site of Aurora-2-adenosine complex has been determined . The hinge, glycine-rich loop, and activation loop are key features of the protein kinase fold involved in binding adenosine .
Chemical Reactions Analysis
While specific chemical reactions involving Aurora Kinase Inhibitor II are not detailed in the search results, it’s known that Aurora kinases play a key role in cell-cycle control, which is a fundamental process for genome maintenance, repairing DNA damage, and preventing the proliferation of cells with malignant potential .
Scientific Research Applications
Aurora Kinase Inhibitor II in Cancer Therapy
Aurora kinase inhibitors, including Aurora Kinase Inhibitor II, are primarily explored in the context of cancer therapy due to their role in cell division processes such as mitotic entry, progression, and cytokinesis. These inhibitors target aurora A and B kinases, which are often overexpressed in cancer cells and associated with poor prognosis. The disruption of the mitotic machinery by these inhibitors is a recognized anticancer strategy, as evidenced by the effectiveness of multiple chemotherapeutic agents that act through similar mechanisms. Current research indicates that a number of small molecule inhibitors of the aurora kinases have been discovered and tested both in vivo and in vitro, with some advancing to Phase II clinical trials (Green, Woolery, & Mahadevan, 2011).
Additionally, aurora kinases, being essential for spindle assembly, centrosome maturation, chromosomal segregation, and cytokinesis during mitosis, have been linked to genomic instability and tumorigenesis when overexpressed or amplified. Approximately 13 aurora kinase inhibitors are currently under Phase I/II evaluation for various cancers, and many more are in preclinical testing. These findings emphasize the significant role that aurora kinase inhibitors like Aurora Kinase Inhibitor II could play in future cancer therapies, either as monotherapy or in combination with existing treatments (Cheung, Coumar, Hsieh, & Chang, 2009).
Inhibitor Development and Mechanisms
Research into Aurora Kinase Inhibitor II also involves understanding its development and mechanisms. Insights into the medicinal chemistry of aurora kinase inhibitors, especially regarding the patent literature and novel inhibitor structures, are crucial. This includes examining the various strategies employed in developing these inhibitors and their efficacy in targeting aurora kinases, which play a pivotal role in the mitosis process and are involved in tumorigenesis. The literature reveals that there are common strategies utilized by different groups in developing Aurora kinase inhibitors, which can be instrumental in laying out new strategies for novel inhibitors (Coumar, Cheung, Chang, & Hsieh, 2009).
In the context of clinical applications, a comprehensive understanding of the pharmacokinetics, efficacy, and potential toxicity of Aurora Kinase Inhibitor II is critical. Clinical studies and trials are a primary source of this information, providing insights into the therapeutic potential and safety profile of these inhibitors in treating various cancer types (Liewer & Huddleston, 2018).
Safety And Hazards
properties
IUPAC Name |
N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYVCWQAHSYYOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425012 | |
Record name | Aurora Kinase Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aurora Kinase Inhibitor II | |
CAS RN |
331770-21-9 | |
Record name | Aurora kinase inhibitor II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331770219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurora Kinase Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AURORA KINASE INHIBITOR II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57YX8GY957 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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